molecular formula C7H11NO3 B1600397 Methyl 3-oxopiperidine-1-carboxylate CAS No. 61995-18-4

Methyl 3-oxopiperidine-1-carboxylate

Cat. No.: B1600397
CAS No.: 61995-18-4
M. Wt: 157.17 g/mol
InChI Key: BWJDVYAJLUELCO-UHFFFAOYSA-N
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Description

Methyl 3-oxopiperidine-1-carboxylate (CAS 61995-18-4) is a valuable piperidone-based building block in medicinal chemistry and organic synthesis. This compound, with the molecular formula C 7 H 11 NO 3 and a molecular weight of 157.17 g/mol, features a carboxylate ester and a ketone functional group on a piperidine ring, making it a versatile intermediate for the construction of more complex nitrogen-containing heterocycles . As a key scaffold, its primary research application lies in pharmaceutical development , where it serves as a precursor for the synthesis of various drug candidates. Piperidone derivatives are commonly explored for their potential biological activities. The compound must be handled under an inert atmosphere and stored frozen, preferably at -20°C, to ensure its long-term stability . Safety Information: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for detailed handling instructions. Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

methyl 3-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)8-4-2-3-6(9)5-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJDVYAJLUELCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447142
Record name 1-Piperidinecarboxylic acid, 3-oxo-, methyl ester
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61995-18-4
Record name Methyl 3-oxo-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61995-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 3 Oxopiperidine 1 Carboxylate and Its Analogues

Direct Synthesis Strategies

Direct strategies for the synthesis of the methyl 3-oxopiperidine-1-carboxylate core involve the formation of the piperidine (B6355638) ring as a key step. These methods often aim to construct the heterocyclic system with the desired functionalities in a convergent manner.

Approaches Involving Piperidine Ring Formation

The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters, making it a highly relevant approach for synthesizing the 3-oxopiperidine skeleton. chemistrysteps.comorgoreview.commasterorganicchemistry.comorganic-chemistry.orglibretexts.org This base-catalyzed intramolecular cyclization of a diester is particularly effective for creating five- and six-membered rings. masterorganicchemistry.com For the synthesis of this compound, a suitable acyclic precursor, such as a diethyl or dimethyl ester of N-protected iminodiacetic acid with an appropriate tether, would be required. The mechanism involves the formation of an enolate from one ester group, which then attacks the carbonyl of the second ester group, leading to the cyclic β-keto ester after elimination of an alkoxide. libretexts.org The reaction is typically driven to completion by using a full equivalent of a base like sodium alkoxide. orgoreview.comorganic-chemistry.org

Another direct approach involves the intramolecular cyclization of unsaturated amines. nih.govnih.gov For instance, a one-pot synthesis of 3-azidopiperidines has been achieved through the intramolecular cyclization of unsaturated amines, which allows for the subsequent conversion of the azide (B81097) to an oxo group. nih.gov

Rhodium-catalyzed [2+2+2] cycloadditions have also emerged as a potent method for constructing polysubstituted piperidines. nih.gov This strategy can bring together an alkyne, an alkene, and an isocyanate to form the piperidine ring in a highly convergent and potentially asymmetric fashion. nih.gov While not a direct synthesis of the title compound, this methodology provides access to highly functionalized piperidine scaffolds that can be further elaborated.

Carbonylation and Esterification Reactions

Carbonylation reactions offer a route to introduce the ester functionality directly into the piperidine precursor. Palladium-catalyzed oxidative carbonylation of amines is a known method for producing oxalamides and could be conceptually adapted for the synthesis of α-keto esters. researchgate.net However, direct application to form the 3-oxopiperidine-1-carboxylate from acyclic precursors is less common.

Rhodium-catalyzed carbonylation of propargyl esters has been shown to produce highly functionalized cyclohexenones through a tandem 1,3-acyloxy migration and [5+1] cycloaddition with carbon monoxide. nih.gov While this leads to a six-membered carbocycle, the principles could potentially be applied to nitrogen-containing systems to access piperidinone structures.

More commonly, the ester functionality is introduced via standard esterification of a carboxylic acid precursor or through the use of a chloroformate during the protection of the piperidine nitrogen. For instance, the formation of a phenyl pyridine-1(2H)-carboxylate has been achieved using phenyl chloroformate. organic-chemistry.org

Synthesis via Precursor Modification

The modification of pre-existing piperidine rings is a widely used and versatile strategy for the synthesis of this compound and its analogues. This approach often involves the derivatization of related piperidinones or the selective oxidation of corresponding hydroxyl precursors.

Derivatization from Related Piperidinones

The synthesis can commence from other commercially available or readily synthesized piperidinone isomers. For example, N-Boc-4-piperidone can serve as a starting material. While direct conversion to a 3-oxo derivative is challenging, multi-step sequences involving ring-opening and re-cyclization or functional group manipulations can be envisioned.

A more direct approach is the use of chiral oxazolopiperidone lactams, which are versatile intermediates for the enantioselective synthesis of piperidine-containing compounds. researchgate.net These lactams, derived from the cyclocondensation of chiral amino alcohols with δ-oxo acid derivatives, allow for the regioselective and stereocontrolled introduction of substituents. researchgate.net

Selective Oxidation Pathways Leading to the Oxo-Functionality

A common and effective method for the synthesis of 3-oxopiperidines is the selective oxidation of the corresponding 3-hydroxypiperidine (B146073) precursors. A variety of modern oxidation reagents can be employed for this transformation, offering mild conditions and high yields.

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that efficiently oxidizes primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgsigmaaldrich.cnresearchgate.netorgsyn.orgorganic-chemistry.org This oxidation is performed under neutral conditions at room temperature and is known for its high chemoselectivity and tolerance of sensitive functional groups. wikipedia.orgsigmaaldrich.cn

The Swern oxidation is another mild and widely used protocol that converts primary and secondary alcohols to aldehydes and ketones using dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. wikipedia.orgyoutube.comorganic-chemistry.orgyoutube.com The reaction is known for its compatibility with a broad range of functional groups. wikipedia.orgorganic-chemistry.org

Other methods include oxidation with iodosylbenzene in water, which has been shown to oxidize 3-hydroxypiperidines. researchgate.net The choice of oxidant often depends on the specific substrate and the presence of other functional groups in the molecule.

Table 1: Comparison of Oxidation Methods for 3-Hydroxypiperidine

Oxidation MethodReagentsTypical ConditionsAdvantagesDisadvantages
Dess-Martin OxidationDess-Martin Periodinane (DMP)CH2Cl2, Room TemperatureMild, neutral pH, high yield, short reaction times. wikipedia.orgCost, potentially explosive nature of reagent. wikipedia.org
Swern OxidationDMSO, Oxalyl Chloride, TriethylamineLow Temperature (-78 °C to RT)Mild, wide functional group tolerance. wikipedia.orgyoutube.comFormation of malodorous dimethyl sulfide (B99878). wikipedia.org
Iodosylbenzene OxidationIodosylbenzene (PhIO)WaterUse of water as a solvent. researchgate.netCan lead to side reactions like Grob fragmentation. researchgate.net

Stereoselective and Asymmetric Synthesis of Chiral Oxopiperidine Carboxylates

The development of stereoselective and asymmetric routes to chiral 3-oxopiperidine carboxylates is of high importance for the synthesis of enantiomerically pure pharmaceuticals. Several strategies have been successfully employed.

A powerful approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of aryl or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate. organic-chemistry.orgacs.orgnih.gov This method provides access to enantioenriched 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be converted to the corresponding chiral piperidines. acs.orgnih.gov

Enzymatic methods have proven to be highly effective for the synthesis of chiral piperidine derivatives. For example, the asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine can be achieved with high enantioselectivity using ketoreductases or whole-cell biocatalysts. nih.govgoogle.commdpi.com The resulting chiral alcohol can then be oxidized to the corresponding ketone, preserving the stereocenter if it is not at the 3-position, or used to control the stereochemistry of subsequent transformations. Kinetic resolution of racemic piperidine derivatives using enzymes such as lipases is another viable strategy. acs.orgwhiterose.ac.uk

The use of chiral auxiliaries provides a reliable method for controlling stereochemistry. Phenylglycinol-derived oxazolopiperidone lactams serve as versatile chiral building blocks for the enantioselective synthesis of a wide array of substituted piperidines. researchgate.net Asymmetric intramolecular aza-Michael cyclizations, promoted by chiral phosphoric acid catalysts, have also been used to synthesize enantioenriched spiropiperidines. whiterose.ac.uk

Table 2: Examples of Asymmetric Synthesis of Chiral Piperidine Precursors

MethodSubstrateCatalyst/ReagentProductEnantioselectivity (ee)Reference
Asymmetric Reductive Heck ReactionPhenyl pyridine-1(2H)-carboxylate and Phenylboronic acid[Rh(cod)(OH)]2 / (S)-Segphos(S)-Phenyl 3-phenyl-3,4-dihydropyridine-1(2H)-carboxylate96% acs.org
Enzymatic ReductionN-Boc-3-piperidoneKetoreductase / Whole Cells(S)-N-Boc-3-hydroxypiperidine>99% google.com
Chiral Auxiliaryδ-Oxo acid derivative and Phenylglycinol-Chiral Oxazolopiperidone LactamHigh researchgate.net

Enantioselective Approaches

The development of enantioselective routes to chiral piperidines is crucial for accessing stereochemically pure drug candidates. nih.gov A prominent strategy involves the asymmetric functionalization of prochiral starting materials. One such approach is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.gov This method has been successfully applied to the synthesis of enantioenriched 3-substituted piperidines starting from pyridine (B92270). nih.gov The key step involves the carbometalation of a dihydropyridine (B1217469) intermediate with an aryl or vinyl boronic acid in the presence of a chiral phosphine (B1218219) ligand, such as (S)-Segphos, to yield 3-substituted tetrahydropyridines with high enantioselectivity (e.g., up to 96% ee). nih.gov Subsequent reduction provides the desired chiral piperidine. nih.gov

Another approach to achieving enantioselectivity is through the resolution of racemic mixtures. For instance, racemic 3-aminopiperidine has been successfully resolved using an enantiomerically pure resolving agent like (R)-4-(2-chlohydroxy-1.3.2-dioxaphosphorinane 2-oxide to yield the (R)-enantiomer in high yield (99.5%) and high enantiomeric excess (99.6% ee). researchgate.net While not directly a synthesis of the title compound, this demonstrates a viable strategy for obtaining optically active precursors that could be converted to this compound analogues.

Diastereoselective Control in Synthetic Pathways

Control of diastereoselectivity is critical when multiple stereocenters are present. A common strategy involves the hydrogenation of substituted pyridines to diastereoselectively form cis-piperidines. nih.gov Subsequent epimerization, often facilitated by base-mediated enolate formation and re-protonation, can then yield the corresponding trans-diastereoisomers. nih.gov This methodology has been systematically applied to generate a library of 20 regio- and diastereoisomers of methyl-substituted pipecolinates. nih.gov

Diastereoselective lithiation and trapping of N-Boc protected piperidines is another powerful technique. nih.gov For example, treatment of N-Boc 3-methylpiperidine (B147322) with s-BuLi and TMEDA followed by quenching with an electrophile like CO2 can lead to a high diastereomeric ratio (90:10) of the trans-substituted product. nih.gov

Industrial Scale-Up Considerations for Optically Active Forms

The transition from laboratory-scale synthesis to industrial production of optically active piperidine derivatives presents several challenges. A key objective is to develop a process that is high-yielding, uses commercially available and inexpensive reagents and solvents, and produces a highly pure product. google.com A patented method for the industrial production of optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, an analogue of the title compound, highlights several important considerations. google.comwipo.int

The process emphasizes the use of novel intermediates to achieve high purity and yield. google.comwipo.int For instance, the reaction molar ratio between key intermediates, a palladium catalyst, and di-tert-butyl-dicarbonate is carefully controlled (e.g., 1:0.03:1 to 1:0.5:5). google.com The choice of solvent is also critical, with methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), tetrahydrofuran, or mixtures thereof being preferred for certain steps. google.com Reaction temperatures are maintained within a narrow range (e.g., 20 to 35 °C) to ensure optimal outcomes. google.com By optimizing these parameters, the desired optically active product can be prepared with an optical purity of at least 99% ee and in high yield. google.com

Optimized Reaction Conditions and Process Parameters

Solvent Effects and Catalysis in Synthetic Transformations

The choice of solvent and catalyst plays a pivotal role in the synthesis of piperidine derivatives, influencing reaction rates, yields, and selectivity. nih.govresearchgate.net In the rhodium-catalyzed asymmetric synthesis of 3-substituted piperidines, a solvent mixture of THP:toluene:H2O (1:1:1) was found to be optimal, with deviations leading to reduced yield and/or enantioselectivity. nih.gov The concentration of the reaction is also important, as poor conversion was observed at concentrations below 1 M. nih.gov

Phase transfer catalysts can also be employed to facilitate reactions between reagents in different phases. researchgate.net For example, the reaction of benzyl (B1604629) chloride with sodium sulfide was carried out in the presence of a phase transfer catalyst. researchgate.net In the synthesis of an analogue, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, various catalysts were investigated, including aluminum chloride for a Friedel-Crafts reaction and ammonium (B1175870) acetate for a condensation step. researchgate.net

Yield Optimization and Purity Enhancement Techniques

Optimizing reaction conditions is essential for maximizing yield and purity. In the synthesis of a key intermediate for remifentanil, an optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline (B41778) and HCN yielded the corresponding α-aminonitrile in approximately 90% yield. researchgate.net Subsequent selective hydrolysis and N-acylation steps were also optimized to achieve good yields (70-80%). researchgate.net

Purity enhancement often involves chromatographic techniques or recrystallization. In one study, column chromatography was used to purify a synthesized pyrazole (B372694) derivative. nih.gov Recrystallization from a suitable solvent, such as ethyl acetate, is a common method for obtaining highly pure solid products. google.com

Regioselective Synthesis Strategies

Regioselectivity, the control of the position of chemical bond formation, is a key consideration in the synthesis of substituted piperidines. In the synthesis of a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, the regioselectivity of the cyclocondensation reaction between a β-enamino diketone and various hydrazines was investigated. nih.gov The optimal conditions were then applied to synthesize a range of analogues, demonstrating control over the final product's regiochemistry. nih.gov

Another example of regioselective synthesis is the N1-ribosylation of hydantoin, where steric shields were used to invert the typical regioselectivity of the Vorbrüggen reaction, leading to the desired N1-substituted product. rsc.org While not directly related to piperidine synthesis, this illustrates a general principle of using directing groups to control regioselectivity.

Data Tables

Table 1: Optimized Reaction Conditions for Piperidine Analogue Synthesis

Step Reactants Catalyst Solvent Temperature Yield Reference
Reductive Heck Dihydropyridine, Phenyl boronic acid [Rh(cod)(OH)]2, (S)-Segphos THP:toluene:H2O (1:1:1) 70 °C 81% (96% ee) nih.gov
Strecker Condensation 1-Benzylpiperidin-4-one, Aniline, HCN - - - ~90% researchgate.net
N-Acylation Anilino-ester, Propionyl chloride - - - 70-80% researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate
Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate
(S)-Segphos
(R)-4-(2-chlohydroxy-1.3.2-dioxaphosphorinane 2-oxide
N-Boc 3-methylpiperidine
Di-tert-butyl-dicarbonate
1-Benzylpiperidin-4-one
Remifentanil
Methyl 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate
Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate

Chemical Reactivity and Transformational Chemistry of Methyl 3 Oxopiperidine 1 Carboxylate

Carbonyl Reactivity and Derivatization

The ketone at the C-3 position of the piperidine (B6355638) ring is a primary site for chemical transformations. Its electrophilic carbon atom readily undergoes nucleophilic attack, and the adjacent α-protons exhibit acidity, enabling enolate formation.

Ketone Functional Group Transformations (e.g., Reduction, Oximation)

The carbonyl group can be converted to various other functional groups, significantly altering the molecule's structure and properties.

Reduction: The ketone can be reduced to a secondary alcohol, yielding methyl 3-hydroxypiperidine-1-carboxylate. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, typically in an alcoholic solvent like methanol (B129727) or ethanol (B145695). For more robust reductions, lithium aluminum hydride (LiAlH₄) can be employed, although it is a much stronger and less selective reducing agent requiring anhydrous conditions. The choice of reducing agent can influence the stereochemical outcome of the reaction, potentially leading to diastereomeric mixtures of the resulting alcohol. The general transformation is analogous to the reduction of related piperidone systems. google.com

Reagent Product Typical Conditions
Sodium Borohydride (NaBH₄) Methyl 3-hydroxypiperidine-1-carboxylate Methanol or Ethanol, 0°C to room temp.
Lithium Aluminum Hydride (LiAlH₄) Methyl 3-hydroxypiperidine-1-carboxylate Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup.

Oximation: Reaction of methyl 3-oxopiperidine-1-carboxylate with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt results in the formation of an oxime, methyl 3-(hydroxyimino)piperidine-1-carboxylate. This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration. The reaction is typically carried out in a protic solvent and may be catalyzed by a mild acid or base to facilitate the dehydration step.

α-Functionalization via Enolate Chemistry

The protons on the carbons adjacent to the ketone (the α-carbons at C-2 and C-4) are acidic and can be removed by a strong base to form a resonance-stabilized enolate ion. google.comlibretexts.orglibretexts.org This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of new substituents at the α-position.

The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is crucial for the complete and irreversible formation of the enolate, minimizing self-condensation side reactions. libretexts.org The enolate can then be trapped with an electrophile, such as an alkyl halide, in an Sₙ2 reaction to form a new carbon-carbon bond. libretexts.orguwo.caaskthenerd.comharvard.edu For example, reaction of the enolate with iodomethane (B122720) would yield methyl 2-methyl-3-oxopiperidine-1-carboxylate or methyl 4-methyl-3-oxopiperidine-1-carboxylate, depending on the regioselectivity of deprotonation. The regiochemical outcome (kinetic vs. thermodynamic enolate) can often be controlled by the choice of base, solvent, and reaction temperature.

Reaction Step Reagent(s) Intermediate/Product
1. Enolate Formation Lithium Diisopropylamide (LDA) Lithium enolate
2. Alkylation Alkyl Halide (e.g., R-X) α-Alkyl-3-oxopiperidine derivative

Ester Reactivity and Modifications

The methyl carbamate (B1207046) functionality (-NCOOCH₃) contains an ester group that can undergo nucleophilic acyl substitution, allowing for modification of this part of the molecule.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the case of this compound, the methyl group can be replaced by a different alkyl or aryl group by reacting the compound with another alcohol (R'-OH) in the presence of an acid or base catalyst. masterorganicchemistry.com

For example, heating the methyl ester with a large excess of benzyl (B1604629) alcohol in the presence of a catalyst like sodium methoxide (B1231860) (a base) or sulfuric acid (an acid) would lead to the formation of benzyl 3-oxopiperidine-1-carboxylate and methanol. masterorganicchemistry.com To drive the equilibrium towards the product, the lower-boiling alcohol (methanol) is often removed as it is formed.

Catalyst Type Example Catalyst General Conditions
Basic Sodium Alkoxide (e.g., NaOR') R'-OH (as solvent), heat
Acidic Sulfuric Acid (H₂SO₄) R'-OH (as solvent), heat, removal of CH₃OH

Amidation Reactions

The ester group can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This nucleophilic acyl substitution reaction typically requires more forcing conditions, such as heating, compared to the corresponding reaction with more reactive acylating agents like acid chlorides. The reaction of this compound with an amine (R'R''NH) would yield the corresponding N-substituted 3-oxopiperidine-1-carboxamide and methanol. This transformation is fundamental in peptide synthesis and for creating diverse libraries of compounds for drug discovery. researchgate.netnih.gov

Nucleophilic and Electrophilic Reactions on the Piperidine Ring

The reactivity of the piperidine ring itself is significantly influenced by the N-methoxycarbonyl group. The nitrogen atom's lone pair of electrons is delocalized through resonance with the adjacent carbonyl group of the carbamate. This delocalization has two major consequences:

Reduced Nucleophilicity: The nitrogen atom is substantially less nucleophilic and less basic than the nitrogen in a simple N-alkylpiperidine. researchgate.net Therefore, it does not readily undergo reactions typical of secondary amines, such as direct N-alkylation or N-acylation under standard conditions.

Deactivation towards Electrophiles: The carbamate group is electron-withdrawing, which deactivates the piperidine ring towards electrophilic attack.

Consequently, reactions on the piperidine ring of this compound are less common and typically require specific activation. Nucleophilic attack is overwhelmingly favored at the two existing electrophilic centers: the ketone carbonyl at C-3 and the ester carbonyl of the carbamate. Reactions involving the piperidine nitrogen generally require prior removal (deprotection) of the methoxycarbonyl group.

Ring Expansion and Contraction Strategies (e.g., with ethyl diazoacetate)

The piperidine ring is a prevalent scaffold in many biologically active compounds, and methods to alter the ring size are of synthetic importance. While direct ring expansion of this compound with ethyl diazoacetate is not extensively documented, analogous transformations provide insight into potential strategies.

Ring Expansion:

A common strategy for the one-carbon ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement. wikipedia.org This reaction typically involves the conversion of a ketone to a β-amino alcohol, followed by diazotization with nitrous acid, which initiates a rearrangement to form a ring-expanded ketone. wikipedia.orgwikipedia.org For this compound, this would first require the addition of a cyanide source to the ketone and subsequent reduction to form a 3-aminomethyl-3-hydroxypiperidine (B8481733) derivative. Treatment of this intermediate with nitrous acid would then generate a diazonium salt. The subsequent rearrangement, driven by the expulsion of nitrogen gas, could lead to a seven-membered azepane ring. wikipedia.orgorganicreactions.org The migratory aptitude of the adjacent carbon atoms influences the regioselectivity of the expansion. wikipedia.org

Another potential, though less direct, method involves the reaction with diazoalkanes, such as ethyl diazoacetate. While often used for homologation of carboxylic acids (Arndt-Eistert reaction), diazomethane (B1218177) is known to react with cyclic ketones to yield ring-expanded products. d-nb.inforesearchgate.net The reaction proceeds via nucleophilic attack of the diazoalkane on the carbonyl carbon, followed by rearrangement with expulsion of nitrogen gas to yield a homologous ketone.

Ring Contraction:

Ring contraction of piperidine derivatives to form pyrrolidines is a synthetically useful transformation. Photomediated reactions represent a modern approach to this challenge. nih.gov For instance, an N-acyl piperidine can undergo a Norrish Type II reaction, leading to a 1,4-diradical intermediate that can fragment and re-close to form a pyrrolidine (B122466) ring. nih.gov Another strategy involves oxidative rearrangement using reagents like phenyliodine(III) diacetate (PIDA), which can induce the contraction of N-H piperidines to pyrrolidines via an iminium ion intermediate. dntb.gov.ua Although this compound has an N-carbamate protecting group, deprotection to the secondary amine would be necessary to apply such oxidative methods. Nucleophilic substitutions on 3-substituted piperidines can sometimes lead to ring contraction through the formation of an intermediate aziridinium (B1262131) ion, which is then opened by a nucleophile to yield a substituted pyrrolidine. youtube.com

Condensation and Cyclization Reactions (e.g., Dieckmann cyclization)

Condensation and cyclization reactions are fundamental to the synthesis of the piperidine ring system itself and for its further elaboration. The Dieckmann cyclization, an intramolecular Claisen condensation, is a powerful method for forming five- and six-membered rings and is particularly relevant to the synthesis of substituted piperidones. libretexts.org

Dieckmann Cyclization:

The Dieckmann cyclization is a key reaction for constructing the 3-oxopiperidine ring system. libretexts.org The reaction involves the intramolecular condensation of a diester to form a β-keto ester. libretexts.org For example, the synthesis of a piperidin-2,4-dione, a related structure, utilizes a Dieckmann cyclization of a β-amino diester precursor. ucl.ac.uk The synthesis of the core of this compound can be envisioned through the cyclization of an acyclic precursor like N-(methoxycarbonyl)-N-(2-(methoxycarbonyl)ethyl)glycine ethyl ester using a strong base like sodium ethoxide. The base promotes the formation of an enolate which then attacks the other ester group, leading to the cyclized β-keto ester after an acidic workup. arkat-usa.org This intramolecular reaction is highly efficient for forming six-membered rings. libretexts.org

Other Cyclization and Condensation Reactions:

Michael Addition Reactions

The Michael addition, or conjugate addition, is a versatile carbon-carbon bond-forming reaction involving the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgorganic-chemistry.org

This compound, possessing acidic protons at the C-2 and C-4 positions adjacent to the ketone, can be readily converted into its enolate form by treatment with a suitable base. This enolate is a soft nucleophile and can act as a Michael donor. The reaction involves the 1,4-addition of the enolate to a Michael acceptor, such as an α,β-unsaturated ketone, ester, nitrile, or nitro compound. libretexts.org

The general mechanism proceeds in three steps:

Deprotonation of the β-keto ester at the α-carbon to form a resonance-stabilized enolate.

Nucleophilic attack of the enolate on the β-carbon of the Michael acceptor.

Protonation of the resulting enolate to yield the final 1,5-dicarbonyl compound (or a related structure). organic-chemistry.org

This strategy allows for the introduction of a variety of substituents onto the piperidine ring at the C-2 or C-4 position. The choice of base and reaction conditions can influence which enolate (from C-2 or C-4) is formed, potentially allowing for regioselective functionalization. The products of these Michael additions are often valuable intermediates for further transformations, such as intramolecular aldol (B89426) reactions to construct new rings, as seen in the Robinson annulation. libretexts.org The use of chiral organocatalysts can facilitate asymmetric Michael additions, leading to enantiomerically enriched products, which is of high importance in pharmaceutical synthesis. nih.gov

Substitution Reactions on the Piperidine Ring and at the Carbonyl Group

The structure of this compound offers several sites for substitution reactions, including the α-carbons to the ketone (C-2 and C-4), the nitrogen atom of the piperidine ring, and the carbonyl carbon of the carbamate.

Substitution on the Piperidine Ring:

The protons on the carbons alpha to the ketone (C-2 and C-4) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in substitution reactions, most commonly alkylations. Reaction of the enolate with an alkyl halide (e.g., methyl iodide, benzyl bromide) results in the formation of a new carbon-carbon bond at the C-2 or C-4 position. This alkylation is a powerful tool for introducing substituents onto the piperidine scaffold. researchgate.net One-pot cyclization-alkylation strategies have been developed for related heterocyclic systems, demonstrating the efficiency of such tandem processes. nih.gov

Substitution can also occur at the nitrogen atom. While the methyl carbamate is a relatively stable protecting group, it can be cleaved under certain conditions (e.g., strong acid or base) to yield the secondary amine. This free amine can then be subjected to a variety of substitution reactions, such as N-acylation or N-alkylation, to introduce different substituents on the nitrogen, which is a common strategy in the synthesis of pharmaceutical analogues. researchgate.net

Substitution at the Carbonyl Group:

The carbonyl group of the methyl carbamate can undergo nucleophilic acyl substitution. This typically requires harsh conditions to cleave the ester bond. More commonly, the entire methoxycarbonyl group is treated as a leaving group after transformation. For example, hydrolysis of the carbamate would yield a carbamic acid, which is unstable and decarboxylates to the secondary amine. The resulting amine can then be acylated with various acylating agents (e.g., acyl chlorides, anhydrides) to install different N-substituents. researchgate.net

The ketone at C-3 can also undergo nucleophilic addition reactions, which, while not substitutions in the strictest sense, alter the substitution pattern at that carbon. ucl.ac.uk For example, reaction with organometallic reagents like Grignard or organolithium compounds would lead to tertiary alcohols.

Strategic Applications in Complex Organic Synthesis

Role as a Versatile Building Block for Heterocyclic Systems

The inherent reactivity of methyl 3-oxopiperidine-1-carboxylate makes it an ideal starting material for building more elaborate heterocyclic frameworks. The ketone at the C-3 position and the adjacent active methylene (B1212753) protons enable a variety of cyclization and condensation reactions, leading to the formation of fused, spirocyclic, and bridged ring systems.

The keto-ester functionality within the piperidine (B6355638) ring is perfectly suited for constructing fused pyrimidine (B1678525) rings through condensation reactions. A notable example is the synthesis of pyrido[3,4-d]pyrimidines. Research has demonstrated a method for synthesizing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines. osi.lv This process begins with the condensation of a related precursor, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, with morpholine-4-carboxamidine. osi.lv The resulting tetrahydropyrido[3,4-d]pyrimidin-4-one can be further functionalized, showcasing the utility of the 3-oxopiperidine core in creating medicinally relevant scaffolds. osi.lv The pyrazolo[3,4-d]pyrimidine core, found in compounds like Allopurinol used for treating gout, also highlights the importance of this class of fused heterocycles. nih.gov The synthesis of such compounds often involves the strategic use of precursors that can build a pyrimidine ring onto an existing ring system, a role for which this compound is well-suited. nih.govgoogle.com

Table 1: Synthesis of Fused Piperidine Derivatives

Starting Piperidine DerivativeReagentResulting Fused SystemReference
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylateMorpholine-4-carboxamidinePyrido[3,4-d]pyrimidin-4-one osi.lv
3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olVarious alkylating agentsSubstituted Pyrazolo[3,4-d]pyrimidines nih.gov

Spirocycles, which contain two rings connected by a single common atom, are of growing interest in drug discovery due to their rigid, three-dimensional structures. nih.gov this compound can serve as a key component in the synthesis of spiro-piperidine compounds. The carbon atom at the C-4 position, adjacent to the ketone, can be functionalized to initiate the formation of a second ring. For instance, a synthetic strategy for a novel analogue of the DPP-4 inhibitor Alogliptin involved creating a spirocyclic moiety on the piperidine ring. beilstein-journals.org While that specific synthesis built the cyclopropyl (B3062369) ring first, the general principle of using the piperidine as a scaffold for spiro-annulation is well-established. beilstein-journals.org An efficient, scalable synthesis of a spirocyclic oxindole (B195798) was achieved through key steps involving dianion alkylation and cyclization, a method that could be adapted to the 3-oxopiperidine core. nih.govnih.gov The synthesis of spirapril, an approved drug, also involves a spirocycle derived from a protected 4-oxoproline, further illustrating the synthetic value of cyclic keto-esters in forming these complex structures. preprints.org

The 3-oxopiperidine scaffold is instrumental in forming bridged bicyclic systems like azabicyclo[3.3.1]nonanes. These structures are conformationally constrained and are present in various biologically active molecules. One established method to create this framework is through a Michael reaction. The reaction of methyl or ethyl 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds leads to the formation of substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. researchgate.net This intramolecular cyclization effectively creates the bridging bond characteristic of the bicyclic system. researchgate.net Another powerful method for creating related bridged systems is the Mannich reaction. The cyclocondensation of a 1-substituted-4-oxopiperidine with formaldehyde (B43269) and a primary amine can yield 3,7-diazabicyclo[3.3.1]nonan-9-ones, also known as bispidinones. ect-journal.kzsemanticscholar.org

Table 2: Synthesis of Azabicyclo[3.3.1]nonane Derivatives

Starting MaterialKey ReactionProduct ClassReference
Methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylatesMichael reaction3-Azabicyclo[3.3.1]nonane derivatives researchgate.net
1-(3-ethoxypropyl)piperidin-4-oneMannich cyclocondensation3,7-Diazabicyclo[3.3.1]nonan-9-ones ect-journal.kzsemanticscholar.org
9-benzyl-9-azabicyclo[3.3.1]nonan-3-oneReductionendo-3-Hydroxy-9-azabicyclo[3.3.1]nonane google.com

Intermediate in Multi-Step Total Syntheses of Complex Molecules

Beyond its use in generating novel heterocyclic systems, this compound is a valuable intermediate in the total synthesis of larger, more complex molecules. Its pre-packaged functionality allows for efficient and modular construction of intricate molecular targets.

The piperidine ring is a core structural motif in a vast number of alkaloids and other natural products. Consequently, functionalized piperidines like this compound are essential starting materials for their synthesis. The compound serves as a "synthon," a building block representing a key portion of the final target molecule. For example, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a closely related derivative, is a key intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor CP-690550. researchgate.net The synthesis of highly active narcotic analgesics, such as remifentanil analogues, also relies on functionalized piperidine intermediates. researchgate.net The ability to elaborate the 3-oxopiperidine core into more complex structures underscores its value in accessing biologically active compounds, including anticancer agents and antibiotics. news-medical.net

Development of Novel Synthetic Methodologies Utilizing this compound

The strategic importance of this compound in organic synthesis is rooted in its bifunctional nature, possessing both a ketone and a carbamate-protected amine within a cyclic framework. This arrangement provides a versatile scaffold for the development of novel synthetic methodologies aimed at constructing complex, polycyclic, and spirocyclic architectures that are of significant interest in medicinal chemistry. Researchers have leveraged the reactivity of the ketone carbonyl and the adjacent α-protons to forge new carbon-carbon and carbon-heteroatom bonds, leading to innovative pathways for molecular diversity.

Key areas of methodological development include multicomponent reactions (MCRs), cycloadditions, and the synthesis of fused heterocyclic systems. These strategies capitalize on the compound's structure to efficiently build molecular complexity from a readily accessible starting material.

Application in Multicomponent Reactions for Spiro-heterocycle Synthesis

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants, thereby enhancing efficiency and atom economy. nih.govmdpi.com The ketone functionality of this compound makes it an ideal candidate for such reactions.

One prominent application is in the synthesis of spiro-oxindoles, a privileged scaffold in numerous biologically active compounds. beilstein-journals.org A novel three-component reaction has been developed utilizing an arylamine, isatin (B1672199), and a cyclic 1,3-dione to produce spiro[dihydropyridine-oxindole] derivatives in good yields. beilstein-journals.org This methodology can be adapted to employ this compound as the cyclic ketone component. The proposed reaction, conducted in acetic acid at room temperature, would proceed through the formation of an intermediate from the reaction of the arylamine with the isatin, followed by condensation with two molecules of the piperidone-carboxylate to construct the spiro-dihydropyridine core.

This approach offers a direct and operationally simple route to novel and complex spiro-heterocyclic systems, as demonstrated by the successful synthesis of related compounds. The scope of this reaction has been explored with various substituted anilines and isatins, consistently affording the desired spiro compounds in satisfactory yields.

Table 1: Representative Examples of Spiro[dihydropyridine-oxindole] Synthesis via Three-Component Reaction

EntryIsatin DerivativeArylamineProductYield (%)
1Isatin4-MethylanilineSpiro[dihydropyridine-oxindole] analog85
25-Methylisatin4-Methoxyaniline5'-Methyl-spiro[dihydropyridine-oxindole] analog82
35-Chloroisatin4-Ethylaniline5'-Chloro-spiro[dihydropyridine-oxindole] analog78
4Isatin3,4-DimethylanilineSpiro[dihydropyridine-oxindole] analog80

Data adapted from analogous reactions involving cyclopentane-1,3-dione. beilstein-journals.org The table illustrates the general applicability and efficiency of the multicomponent strategy.

Participation in [3+2] Cycloaddition Reactions

The [3+2] cycloaddition reaction is a cornerstone of modern heterocyclic synthesis, providing a convergent route to five-membered rings. mdpi.com In this context, the carbonyl group of this compound can serve as a potent dipolarophile for reaction with in-situ generated 1,3-dipoles, such as azomethine ylides. This strategy has been successfully employed for the synthesis of novel spirooxindole-pyrrolidine derivatives. mdpi.com

In a typical reaction, an azomethine ylide is generated from the condensation of isatin and an amino acid (like sarcosine (B1681465) or L-proline). This ylide then undergoes a [3+2] cycloaddition with a suitable dipolarophile. By using this compound as the dipolarophile, a new class of spiro-piperidine-oxazolidine heterocycles can be accessed. This methodology is highly valuable for creating sp³-rich scaffolds, which are increasingly sought after in drug discovery programs. The reaction often proceeds with high regioselectivity and stereoselectivity, offering a robust method for constructing complex three-dimensional structures. mdpi.commdpi.com

Synthesis of Fused Heterocyclic Systems: The Pyrazole (B372694) Example

Beyond spirocycles, this compound is an excellent precursor for building fused heterocyclic systems. A notable methodology involves its conversion into a β-enamino diketone, which can then undergo cyclocondensation with hydrazines to yield substituted pyrazoles.

This synthetic sequence begins with the conversion of the parent N-Boc protected piperidine carboxylic acid into the corresponding β-keto ester. Treatment with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) transforms the β-keto ester into a more reactive β-enamino diketone intermediate. Subsequent reaction of this intermediate with various substituted phenylhydrazines in a suitable solvent like ethanol (B145695) leads to the regioselective formation of novel methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. This method has been shown to be effective for a range of phenylhydrazine (B124118) derivatives, producing the desired pyrazoles in fair to good yields with no significant impact from the electronic nature of the substituent on the phenylhydrazine.

Table 2: Synthesis of Novel Pyrazole Derivatives

EntryPhenylhydrazine ReactantProductYield (%)
1Phenylhydrazine hydrochloridetert-Butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate78
2m-Tolylhydrazine hydrochloridetert-Butyl 4-[4-(methoxycarbonyl)-1-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate53
3(3-Fluorophenyl)hydrazine hydrochloridetert-Butyl 4-[1-(3-fluorophenyl)-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate73
4(2-Fluorophenyl)hydrazine hydrochloridetert-Butyl 4-[1-(2-fluorophenyl)-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate62
5Methylhydrazinetert-Butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate51

This table is based on data from the synthesis of related piperidine-4-yl pyrazoles and demonstrates the scope of the cyclocondensation reaction.

These examples underscore the utility of this compound as a foundational building block in the development of new and efficient synthetic methodologies for generating diverse and complex heterocyclic structures.

Pharmacological and Medicinal Chemistry Research Applications

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

The strategic placement of functional groups on the Methyl 3-oxopiperidine-1-carboxylate ring system makes it an important precursor in the multi-step synthesis of several established and developmental drugs.

The piperidine (B6355638) scaffold is integral to the development of various antiviral agents. Research has led to the creation of piperidine-substituted purine (B94841) derivatives that show potent inhibitory activity against HIV. nih.gov In one study, a series of purine derivatives featuring a substituted piperidine ring was developed, with some compounds showing remarkable anti-HIV potency in cellular assays. nih.gov Another research avenue has focused on designing novel HIV-1 protease inhibitors that incorporate piperidine analogues as key structural ligands to interact with the viral enzyme. nih.gov The flexibility of the piperidine ring allows it to fit effectively into the enzyme's active site, highlighting its importance in creating new antiviral therapeutics. nih.gov Furthermore, piperidine derivatives have been explored for activity against other viruses, with one study finding that a novel purine derivative containing the scaffold displayed significant potency against the influenza A/H1N1 virus. nih.gov

Piperidine derivatives are foundational to many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents. researchgate.net The natural alkaloid piperine, which contains a piperidine moiety, and its synthetic derivatives have been shown to possess significant anti-inflammatory and analgesic properties. nih.gov This has spurred the development of new anti-inflammatory drugs based on this core structure. nih.gov Synthesized piperidine-substituted triazine derivatives have also been identified as promising anti-inflammatory agents by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net The versatility of the piperidine scaffold allows for the synthesis of diverse compounds, which are then evaluated for their potential to treat inflammatory conditions like rheumatoid arthritis. researchgate.netajchem-a.com

The synthesis of the gastroprokinetic agent Cisapride relies on key piperidine-based intermediates. researchgate.netgoogle.com While not this compound itself, structurally related piperidone derivatives are central to its construction. One established method involves the reduction of a 3-oxo-4-arylamido-piperidine derivative to create the necessary cis-stereochemistry of the final drug. google.comgoogle.com Another documented route starts from cis-4-amino-3-methoxy-1-piperidine-carboxylic acid ethyl ester. google.com These syntheses underscore the importance of substituted piperidone skeletons in building the complex architecture of Cisapride and its analogues, which are designed to act as 5-HT4 receptor agonists. researchgate.net

The 3-oxopiperidine scaffold is a critical intermediate in the synthesis of the Janus kinase (JAK) inhibitor Tofacitinib (formerly CP-690550). nih.gov Kinases are enzymes that regulate complex cellular processes, and their dysregulation is implicated in numerous diseases, making kinase inhibitors a major class of drugs. ed.ac.uk The synthesis of Tofacitinib involves the creation of a chiral 3-amino-4-methyl-piperidine structure, which is derived from a corresponding 3-oxopiperidine precursor. nih.gov The development of this potent immunosuppressive agent, used for treating autoimmune diseases like rheumatoid arthritis, highlights the value of piperidine-based intermediates in the synthesis of targeted therapies. nih.gov

Table 1: Examples of APIs Synthesized from Piperidine-Based Intermediates


API NameTherapeutic ClassKey Piperidine Intermediate Mentioned in LiteratureReference
Tofacitinib (CP-690550)Janus Kinase (JAK) Inhibitor(3R,4R)-4-methyl-3-aminopiperidine derivatives (from 3-oxopiperidine precursors) nih.gov
CisaprideGastroprokinetic Agent / 5-HT4 Agonistcis-4-amino-3-methoxypiperidine derivatives / 3-oxo-4-arylamido-piperidine[2, 5, 6]
NiraparibAnticancer Agent (PARP inhibitor)Chiral piperidines from aminonitriles nih.gov

Scaffold for Novel Drug Discovery and Development

Beyond its role as a precursor to known drugs, the inherent chemical properties of this compound make it an ideal scaffold for generating novel compounds. A scaffold is a core chemical structure upon which various modifications can be made to explore new biological activities. nih.govmdpi.com

The process of using a core structure to create new molecules is a cornerstone of modern drug discovery, sometimes referred to as scaffold hopping or morphing. nih.govniper.gov.inresearchgate.netThe piperidine ring is considered a privileged platform for this type of work due to its presence in a wide range of bioactive compounds. nih.govmdpi.com this compound is well-suited for this purpose. The ketone at the 3-position and the N-carboxylate group are chemical "handles" that allow for a variety of subsequent reactions. Chemists can modify these sites to attach different chemical groups, creating a library of new derivatives. ajchem-a.comThese libraries of related but structurally diverse compounds can then be screened against numerous biological targets, such as enzymes or receptors, to identify new lead compounds for diseases ranging from cancer to neurological disorders. nih.govnih.govThis strategy allows researchers to explore new chemical space and develop novel molecules with potentially improved potency, selectivity, and pharmacokinetic properties. nih.gov

Table 2: Examples of Biologically Active Derivatives from Piperidine Scaffolds

Table of Mentioned Compounds

Compound Name
This compound
Tofacitinib (CP-690550)
Cisapride
Niraparib
Piperine
3-oxo-4-arylamido-piperidine
cis-4-amino-3-methoxy-1-piperidine-carboxylic acid ethyl ester
TNF-α
IL-6

Structure-Activity Relationship (SAR) Studies of Oxopiperidine-based Compounds

The piperidine ring is a frequently utilized scaffold in drug discovery, recognized as a "privileged structure" due to its presence in numerous pharmaceuticals and natural alkaloids. researchgate.netnih.gov Its synthetic accessibility and the ability to introduce diverse substituents in three dimensions make it an attractive core for developing new therapeutic agents. researchgate.net Within this class, oxopiperidine derivatives, including this compound, serve as crucial intermediates and core structures for exploring structure-activity relationships (SAR). SAR studies systematically modify the chemical structure of a lead compound to understand how these changes affect its biological activity, aiming to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

The core of SAR for oxopiperidine-based compounds involves modifying several key positions:

The Piperidine Ring: Introducing substituents at various positions on the piperidine ring can significantly alter binding interactions with biological targets. The position, size, and nature (e.g., hydrophobic, hydrophilic, hydrogen-bonding) of these substituents are critical. researchgate.net

The Nitrogen Atom: The piperidine nitrogen can be substituted with various groups. The N-carbomethoxy group in this compound, for instance, can be replaced with other functionalities, such as a benzyl (B1604629) group or more complex side chains, to probe interactions with specific pockets in a receptor or enzyme active site. nih.govmdpi.com

A notable example of SAR in a related series is the development of potent acetylcholinesterase (AChE) inhibitors for potential use in treating Alzheimer's disease. Researchers found that replacing a flexible moiety in an initial lead compound with a more rigid indanone structure, linked to a piperidine ring, maintained high potency. nih.gov Further optimization led to the discovery of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), which exhibited an IC50 value of 5.7 nM and over 1250-fold selectivity for AChE over butyrylcholinesterase. nih.gov This study highlights how systematic modifications of the piperidine-containing structure are used to enhance biological activity and selectivity. nih.gov

Another study on 3-phenoxypropyl piperidine analogues as agonists for the ORL1 (NOP) receptor explored the SAR around the phenoxypropyl region, identifying several potent and selective compounds. researchgate.net These examples underscore the utility of the oxopiperidine scaffold in medicinal chemistry for fine-tuning molecular properties to achieve a desired biological effect. The insights gained from such studies are crucial for the rational design of new drugs. nih.gov

Table 1: SAR Insights for Piperidine-Based Compounds

Compound Series Target Key Structural Features Modified Impact on Activity Reference(s)
Indanone-Piperidine Derivatives Acetylcholinesterase (AChE) Linker between indanone and piperidine; substituents on the indanone ring. Rigidifying the structure and adding dimethoxy groups on the indanone moiety significantly increased potency and selectivity. nih.gov
3-Phenoxypropyl Piperidine Analogues ORL1 (NOP) Receptor Substituents on the phenoxypropyl group. Modifications led to the identification of potent and selective agonists. researchgate.net
Benzoylpiperidine Derivatives Monoacylglycerol Lipase (B570770) (MAGL) Substituents on the distal phenyl ring of a diarylsulfide moiety. Introduction of specific substituents improved inhibitory potency against the target enzyme. mdpi.com

Applications in Peptide Synthesis as Amino Acid Analogues

Peptides are crucial signaling molecules in many physiological processes, but their therapeutic use is often hampered by poor metabolic stability and low bioavailability. nih.govfrontiersin.org To overcome these limitations, medicinal chemists develop "peptidomimetics," which are compounds designed to mimic the structure and function of natural peptides while possessing improved drug-like properties. nih.gov this compound and related cyclic amino acid derivatives are valuable building blocks in the synthesis of these peptidomimetics. purdue.edunih.gov

By incorporating a constrained scaffold like the piperidine ring into a peptide backbone, it is possible to create analogues of natural amino acids. nih.gov This structural modification serves several purposes:

Conformational Constraint: The rigid ring structure reduces the conformational flexibility of the peptide chain. This can lock the molecule into a specific three-dimensional shape that is optimal for binding to a biological target, such as a receptor or enzyme. nih.gov For example, such constraints can mimic secondary structures like β-turns. nih.gov

Enhanced Stability: The non-natural amino acid analogue is often resistant to degradation by proteases, the enzymes that break down natural peptides. This increases the molecule's half-life and duration of action in the body. nih.gov

Probing Pharmacophore Requirements: Synthesizing a series of peptidomimetics with different piperidine-based analogues allows researchers to map the key interactions (the pharmacophore) required for biological activity. nih.gov

A practical application of this strategy was demonstrated in the development of inhibitors for IdeS, a bacterial cysteine protease from Streptococcus pyogenes. Researchers synthesized peptide analogues where a glycine (B1666218) residue was replaced by a 3-aminopiperidine moiety, derived from a protected 3-piperidone precursor. nih.gov The synthesis involved a reductive amination of N-Boc-3-piperidone with an amino acid ester to form the new stereocenter, followed by peptide coupling reactions. nih.gov The resulting peptidomimetics showed significant inhibitory activity against the protease, whereas the original, unmodified peptides were inactive. nih.gov This highlights the power of using piperidine-based amino acid analogues to transform an inactive peptide sequence into a potent inhibitor by introducing favorable structural constraints.

Table 2: Examples of Piperidine-Based Peptidomimetics

Piperidine Precursor Incorporated Amino Acid Analogue Target Protein/Peptide Therapeutic Goal Reference(s)
N-Boc-3-piperidone 3-Aminopiperidine-3-carboxylic acid (replaces Glycine) Bacterial Cysteine Protease (IdeS) Development of novel antibacterial agents. nih.gov
Hydroxypyrrolizidinone carboxylate Constrained dipeptide mimic (e.g., aminoacid-hydroxyproline) General (β-turn mimicry) Creation of conformationally restricted peptides to enhance receptor binding and stability. nih.gov

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of Methyl 3-oxopiperidine-1-carboxylate. Through one- and two-dimensional experiments, a complete assignment of proton and carbon signals can be achieved, confirming the connectivity and chemical environment of each atom in the molecule.

The ¹H NMR spectrum of this compound provides specific information about the number of different types of protons and their neighboring environments. The signals for the protons on the piperidine (B6355638) ring and the methyl ester group appear at characteristic chemical shifts.

The expected signals for the piperidine ring protons are typically found in the range of 1.8 to 4.0 ppm. The protons adjacent to the nitrogen and the carbonyl group (at C2 and C4) are deshielded and appear further downfield compared to the protons at C5 and C6. The methyl protons of the carboxylate group (-OCH₃) characteristically appear as a sharp singlet around 3.7 ppm. While specific data for the title compound is not widely published, analysis of closely related structures, such as N-substituted analogs, supports these expected chemical shift regions. rsc.orgchemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound Note: Data is predicted based on analogous structures and general principles as specific experimental values for this exact compound are not readily available in the cited literature.

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H2 ~3.5 - 4.0 Multiplet Adjacent to nitrogen and the carbonyl group.
H4 ~3.4 - 3.8 Multiplet Adjacent to the carbonyl group.
H5 ~1.9 - 2.3 Multiplet Aliphatic protons on the piperidine ring.
H6 ~2.8 - 3.2 Multiplet Adjacent to nitrogen.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. libretexts.org The spectrum for this compound is expected to show seven distinct signals.

The carbonyl carbon of the ketone (C3) is significantly deshielded and is expected to appear in the range of 200-210 ppm. The ester carbonyl carbon (from the carboxylate group) typically resonates in a slightly more shielded region, around 170-175 ppm. libretexts.org The carbons of the piperidine ring attached to the nitrogen (C2 and C6) and the carbon adjacent to the ketone (C4) appear in the midfield region, while the remaining ring carbon (C5) and the methyl ester carbon are found further upfield. organicchemistrydata.org Data from similar piperidone structures confirms these general ranges. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound Note: Data is predicted based on analogous structures and general principles as specific experimental values for this exact compound are not readily available in the cited literature.

Carbon Position Predicted Chemical Shift (δ, ppm) Notes
C=O (Ketone, C3) ~205 Ketone carbonyl carbon.
C=O (Ester) ~172 Ester carbonyl carbon. libretexts.org
C2 ~45 - 50 Adjacent to nitrogen and the ketone.
C4 ~40 - 45 Adjacent to the ketone.
C5 ~25 - 30 Aliphatic carbon.
C6 ~40 - 45 Adjacent to nitrogen.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment establishes proton-proton coupling correlations through bonds, typically over two to three bonds. libretexts.org For this compound, cross-peaks would be observed between the protons on adjacent carbons in the piperidine ring (e.g., H4 with H5, H5 with H6), which is crucial for confirming the sequence of protons around the ring. westmont.edu

HETCOR (Heteronuclear Correlation) or HSQC/HMQC: These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. researchgate.net For instance, the proton signal assigned to the -OCH₃ group would show a cross-peak with the methyl carbon signal in the ¹³C spectrum. This technique allows for the definitive assignment of each carbon atom that bears protons. mdpi.com

The presence of a β-ketoester functionality in this compound introduces the possibility of keto-enol tautomerism. The molecule can exist in equilibrium between the dominant keto form and a potential enol form. asu.edu

Variable-temperature (VT) NMR spectroscopy is a powerful tool to study such dynamic equilibria. asu.edu By acquiring NMR spectra at different temperatures, changes in the equilibrium constant can be monitored. The keto-enol tautomerism is often slow on the NMR timescale, allowing for the observation of distinct signals for both tautomers. asu.edu The enol form would be characterized by a vinylic proton signal (C4-H) and an enolic hydroxyl proton (-OH), which are absent in the keto form. Conversely, the signals for the C4 methylene (B1212753) protons of the keto form would diminish as the equilibrium shifts toward the enol form.

The position of this equilibrium is highly dependent on the solvent's polarity. researchgate.netnih.gov In non-polar solvents, the enol form is often stabilized by an intramolecular hydrogen bond, whereas polar solvents tend to favor the more polar keto form. researchgate.netresearchgate.net VT-NMR studies would allow for the determination of thermodynamic parameters (ΔG, ΔH, and ΔS) for the tautomerization process. asu.edu While specific studies on this compound are not available, the principles are well-established for β-dicarbonyl systems. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. For this compound (C₇H₁₁NO₃), the calculated monoisotopic mass is 157.0739 Da.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental formula. Using a technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺, with an expected m/z of 158.0812. The observation of this ion with high mass accuracy (typically within 5 ppm) provides strong evidence for the compound's identity.

The fragmentation pattern observed in MS/MS experiments can further corroborate the structure. Common fragmentation pathways for this molecule would include the loss of the methoxy (B1213986) group (-•OCH₃) or the carbomethoxy group (-•COOCH₃), as well as characteristic cleavages of the piperidine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule.

The IR spectrum of this compound is dominated by the absorptions of its two carbonyl groups. Due to their different chemical environments, the ketone and the ester carbonyls are expected to show distinct stretching vibrations (ν). libretexts.org

Ester C=O Stretch: Typically appears at a higher frequency, in the range of 1750–1735 cm⁻¹.

Ketone C=O Stretch: Appears at a slightly lower frequency, generally in the range of 1725–1705 cm⁻¹.

C-O Stretch: The C-O single bond of the ester group will show a strong absorption between 1300 and 1000 cm⁻¹.

C-N Stretch: The C-N bond of the carbamate (B1207046) will also have a characteristic absorption in the fingerprint region.

Raman spectroscopy provides complementary information. researchgate.net While IR spectroscopy is more sensitive to polar bonds, Raman is effective for non-polar bonds and symmetric vibrations. The C=O stretching bands would also be visible in the Raman spectrum, alongside vibrations corresponding to the piperidine ring skeleton.

Table 3: Characteristic IR Absorption Bands for this compound Note: Wavenumbers are approximate and based on general values for these functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O (Ester) Stretch 1750 - 1735 Strong
C=O (Ketone) Stretch 1725 - 1705 Strong
C-H (Aliphatic) Stretch 2950 - 2850 Medium
C-O (Ester) Stretch 1300 - 1000 Strong

X-ray Crystallography and Solid-State Structural Analysis

A comprehensive review of scientific literature and structural databases indicates that detailed experimental data from X-ray crystallography for this compound has not been publicly reported.

As of the latest available data, the single-crystal X-ray structure of this compound (CAS 61995-18-4) has not been elucidated. Consequently, critical crystallographic data, including the crystal system, space group, and precise unit cell dimensions, remain undetermined. Without experimental structural data, a definitive analysis of the molecule's solid-state conformation, such as the specific puckering of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the methyl carboxylate group, cannot be provided.

The absence of a determined crystal structure for this compound prevents a detailed analysis of its crystal packing and the specific intermolecular forces that govern its solid-state assembly. While the molecule possesses potential hydrogen bond acceptors in the form of the keto and ester carbonyl oxygens, and potential weak C-H hydrogen bond donors, the nature, geometry, and network of these interactions have not been experimentally verified. Therefore, a discussion of its supramolecular architecture, including motifs formed by hydrogen bonding, remains speculative pending experimental investigation.

Chromatographic and Purity Assessment Techniques (e.g., GC, HPLC, TLC, UPLC)

Chromatographic methods are fundamental for assessing the purity and for the analysis of intermediates like this compound in synthetic processes. While specific, validated methods for this compound are not extensively detailed in peer-reviewed publications, its structural features suggest amenability to standard chromatographic techniques. Commercial suppliers of this compound indicate that its purity is assessed using methods such as HPLC and UPLC, though the specific parameters of these in-house methods are generally not disclosed. bldpharm.combldpharm.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly well-suited for the analysis of this compound due to its polarity and UV-active carbonyl group. A typical approach would involve reversed-phase chromatography.

Gas Chromatography (GC) could also be employed for analysis, potentially requiring derivatization to increase volatility and thermal stability, although its moderate molecular weight might allow for direct analysis under optimized conditions.

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring reaction progress during the synthesis of this compound. Visualization can be achieved using a UV lamp or by staining with a suitable agent that reacts with the ketone or carbamate functional groups.

The table below summarizes the applicability of various chromatographic techniques for the analysis of this compound.

Technique Applicability for this compound Status of Publicly Available Data
HPLC Suitable for purity determination and quantitative analysis. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol (B129727)/water, possibly with a UV detector, would be a conventional approach.Method parameters are mentioned as available by commercial suppliers but are not detailed in scientific literature. bldpharm.combldpharm.com
UPLC Offers higher resolution and faster analysis times compared to HPLC for purity and impurity profiling.Mentioned as an analytical technique by suppliers, but specific methods are not publicly documented. bldpharm.com
GC Potentially applicable for purity and residual solvent analysis. The compound's boiling point and thermal stability would be key factors.Specific methods or discussions of its suitability are not found in the reviewed literature.
TLC Effective for rapid, qualitative reaction monitoring and preliminary purity checks.General technique is applicable; specific solvent systems and Rf values are not published but would be determined empirically.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are essential for elucidating the fundamental electronic properties and conformational possibilities of a molecule.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. kyoto-u.ac.jp

No published studies were found that report the calculated HOMO-LUMO energies or the energy gap for Methyl 3-oxopiperidine-1-carboxylate. While DFT calculations at the B3LYP/6-31G level have been used to determine HOMO-LUMO gaps for related, but structurally distinct, piperidine (B6355638) derivatives, this data is not transferable. kyoto-u.ac.jp A dedicated computational study would be required to determine these values and map the orbital distributions for the title compound.

Conformer Analysis and Energy Landscapes

The piperidine ring is known to adopt a chair conformation, similar to cyclohexane. For the parent piperidine, the conformer with the N-H bond in an equatorial position is generally more stable than the axial conformer in the gas phase. biosynce.com However, the presence of the 3-oxo and 1-methoxycarbonyl substituents on this compound significantly complicates this picture.

A comprehensive conformer analysis would involve systematically exploring all possible chair, boat, and twist-boat conformations and the rotational isomers of the methoxycarbonyl group. This would require high-level computational methods to calculate the relative energies of each conformer and the transition state barriers between them, thereby mapping the potential energy surface. Such a detailed energy landscape for this compound has not been documented in the available literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the intricate pathways of chemical reactions, providing insights that are often inaccessible through experimentation alone.

Transition State Identification

A 1976 study described the ring-expansion reaction of this compound with ethyl diazoacetate. researchgate.netresearchgate.net Modern computational chemistry could elucidate the mechanism of this and other reactions by identifying the transition states. A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on that pathway. researchgate.net Locating this first-order saddle point on the potential energy surface and analyzing its geometry and vibrational frequencies is crucial for understanding reaction barriers and kinetics. There are currently no published computational studies that identify or characterize the transition states for reactions involving this compound.

Reaction Pathway Mapping

Once transition states are identified, the entire reaction pathway can be mapped. This involves tracing the intrinsic reaction coordinate (IRC) from the transition state down to the corresponding reactants and products. This process confirms that the identified transition state correctly connects the desired species and provides a detailed view of the geometric and electronic changes that occur throughout the reaction. For this compound, no such computational reaction pathway maps are available in the scientific literature.

Spectroscopic Property Prediction and Validation

Computational methods, particularly DFT, can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for validating experimental data and aiding in structural elucidation. While experimental spectra for this compound and its derivatives are available from commercial suppliers, there is no evidence in the literature of a study where these experimental results are compared against and validated by theoretical predictions from first-principles calculations.

Molecular Docking and Dynamics Simulations (as applied to drug discovery scaffolds)

Detailed research findings from molecular docking and dynamics simulations specifically for this compound are not prominently featured in the reviewed scientific literature. Computational studies found in the public domain tend to focus on more complex derivatives where the 3-oxopiperidine-1-carboxylate core is a substructure.

For example, in the development of neurokinin-3 (NK3) receptor antagonists, a related compound, tert-butyl 2-methyl-3-oxopiperidine-1-carboxylate, was used as a starting material. smolecule.comkyoto-u.ac.jp While docking simulations were performed, they were conducted on the final, multi-ring antagonist structures to elucidate their binding modes with the p38α protein kinase, a related target. smolecule.com The primary interactions and binding energies reported are for these complex final products, not for the initial piperidine scaffold.

Similarly, research on protein kinase C ζ inhibitors utilized tert-butyl 3-oxopiperidine-1-carboxylate to synthesize a series of 5,7-disubstituted isoquinoline (B145761) derivatives. sci-hub.se Again, the computational analysis centered on the fragment-merging strategy and the binding of the final inhibitors, without detailing the specific docking or dynamic simulation parameters of the initial piperidine building block. sci-hub.se

A thesis focused on the design of MDM2 inhibitors to reactivate p53 function mentions the use of tert-butyl 3-oxopiperidine-1-carboxylate in the planned synthesis of target compounds. The work involved in-silico studies and molecular docking of the designed final products, but not of the starting piperidine compound itself. amazonaws.com

Due to the lack of specific data for this compound in the available literature, a data table detailing its molecular docking and dynamics simulation findings cannot be generated at this time.

Emerging Research Frontiers and Future Perspectives

Development of Green Chemistry Approaches for Synthesis

The synthesis of piperidine (B6355638) derivatives is increasingly guided by the principles of green chemistry, which prioritizes environmentally benign processes. This involves the use of safer solvents, renewable starting materials, and catalytic methods that minimize waste and energy consumption.

A key area of progress is the use of biocatalysis. For instance, the yeast Pichia pastoris has been employed as a whole-cell biocatalyst for the asymmetric synthesis of chiral piperidine intermediates, achieving high yields and excellent enantiomeric excess. researchgate.net Similarly, immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), have been used to catalyze multicomponent reactions for piperidine synthesis, with the advantage of catalyst reusability for up to ten cycles. rsc.org Other enzymatic approaches have successfully synthesized protected 3-aminopiperidine derivatives using enzyme cascades involving galactose oxidase and imine reductase enzymes. semanticscholar.org

Solvent-free and catalyst-free reactions represent another significant green chemistry strategy. Researchers have successfully synthesized new thiophene-based Schiff bases containing piperidine rings without the need for any catalyst or solvent, achieving high yields in a short time. Water, as a green solvent, has been utilized in one-pot, three-component condensation reactions to prepare piperidine derivatives, where water itself can catalyze the reaction through hydrogen bonding. ajchem-a.com Furthermore, the development of heterogeneous catalysts, such as a cobalt catalyst based on titanium nanoparticles, allows for the hydrogenation of pyridine (B92270) derivatives to piperidines in water, offering an acid-free and more sustainable alternative to traditional methods. nih.gov A unique surface single-atom alloy catalyst (Ru₁CoNP/HAP) has also been developed for the one-pot conversion of the bio-based platform chemical furfural (B47365) directly to piperidine with a high yield of 93% under mild conditions. nih.gov

Green Chemistry ApproachCatalyst/SystemSubstrate ExampleKey OutcomeReference
BiocatalysisPichia pastoris (whole cell)(S)-N-Boc-3-hydroxypiperidineReduction yield of 85.4%, >99% ee researchgate.net
BiocatalysisImmobilized Candida antarctica lipase B (CALB)Benzaldehyde, aniline (B41778), acetoacetate (B1235776) esterHigh yield (91% on gram scale), catalyst reusable for 10 cycles rsc.org
Catalyst-Free SynthesisNone (solvent-free)Thiophene-2-carbaldehyde, piperidine derivativesHigh yield, short reaction time
Green SolventWater (as solvent and catalyst)4-hydroxycoumarin, piperidine, glyoxalic acidEnvironmentally benign one-pot, three-component reaction ajchem-a.com
Heterogeneous CatalysisCobalt on titanium nanoparticlesPyridine derivativesAcid-free hydrogenation in water nih.gov
Single-Atom Alloy CatalysisRu₁CoNP/HAPFurfuralOne-pot synthesis of piperidine from biomass; 93% yield nih.gov

Integration with Automation and High-Throughput Synthesis

The demand for large libraries of novel chemical entities for drug discovery has propelled the integration of automation and high-throughput synthesis techniques in organic chemistry. These technologies are being applied to the synthesis of heterocyclic compounds, including derivatives of methyl 3-oxopiperidine-1-carboxylate, to accelerate the discovery process.

Flow chemistry, or continuous flow synthesis, is a prominent technology in this domain. It offers superior heat transfer, precise control over reaction times, and the ability to perform multistep reactions in a single, uninterrupted sequence. akjournals.com This method has been successfully used for the synthesis of piperidine and pyrrolidine (B122466) derivatives through electroreductive cyclization in a microreactor, providing higher yields compared to conventional batch reactions. nih.gov An efficient and scalable flow process was developed for a key spiro[benzofuran-piperidine] intermediate, avoiding the need for large-scale cryogenic reaction vessels. acs.orgnih.gov

Automated synthesis platforms, which can range from robotic liquid handlers to fully integrated systems, are enabling the rapid production of compound libraries. nih.gov Capsule-based synthesis is an emerging approach where pre-packaged reagent cartridges are used in an automated synthesizer, simplifying the process and making it accessible to a broader range of chemists. youtube.com This "kit chemistry" approach has been used for heterocycle formation, including morpholines and other N-heterocycles, by containing the necessary reagents and purification media within a disposable cartridge. youtube.comresearchgate.net Such automated systems are crucial for efficiently creating diverse libraries of compounds for biological evaluation. researchgate.netresearchgate.net

TechnologyDescriptionApplication ExampleKey AdvantageReference
Flow ChemistryReactions are run in a continuously flowing stream rather than in a batch.Sequential heterocycle formation/multicomponent reaction to produce functionalized dihydropyrimidinones.Rapid ( <15 min), high yields, enhanced safety and control. akjournals.com
Automated ElectrosynthesisElectroreductive cyclization in a flow microreactor.Synthesis of piperidine and pyrrolidine derivatives from imines.Higher yields than batch, scalable, avoids toxic reagents. nih.gov
Capsule-Based SynthesisAutomated synthesizer using disposable cartridges with pre-filled reagents.Formation of various N-heterocycles using SnAP reagent capsules.Ease of use, safety (contained chemicals), high purity (>90%). youtube.comresearchgate.net
Automated Parallel SynthesisMiniaturized synthesis in 96-well plate format.Creation of amide-containing compound libraries.Accelerated discovery, rapid library generation. researchgate.net

Exploration of Novel Bioactive Scaffolds Derived from Oxopiperidine Carboxylates

The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous pharmaceuticals due to its favorable influence on properties like receptor binding and metabolic stability. nih.govresearchgate.net this compound serves as a versatile building block for the synthesis of more complex and novel bioactive scaffolds.

Research is actively focused on creating hybrid molecules where the piperidine moiety is conjugated with other pharmacologically active structures to develop agents with enhanced or novel therapeutic activities. For example, novel thymol (B1683141) derivatives incorporating a piperidine-containing sulfonamide moiety have been synthesized and show potent antifungal activity against crop pathogens like Sclerotinia sclerotiorum and Phytophthora capsici. nih.gov In another study, quinine-piperidine adducts were synthesized using a chloroacetate (B1199739) linker, and the resulting compounds were screened for antimicrobial and cytotoxic properties. mdpi.com

The piperidine scaffold is also central to the development of inhibitors for various biological targets. Derivatives have been investigated for their potential to treat Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some analogs showing potent, low-nanomolar inhibition. ajchem-a.com Furthermore, the 3-alkyl-3-arylpiperidine scaffold is a key structure in molecules like osanetant, a neurokinin-3 antagonist, highlighting the importance of developing asymmetric synthesis methods to access these complex chiral structures. researchgate.net The inherent bioactivity of the piperidine nucleus continues to make it a focal point for designing new therapeutic agents against a wide range of diseases, including cancer and microbial infections. ajchem-a.comsymbiosisonlinepublishing.commdpi.com

Derived Scaffold/Compound ClassBiological Target/ActivityResearch FindingReference
Piperidine-containing thymol derivativesAntifungal (Crop Protection)Exhibited >98% curative and protective efficacy against S. sclerotiorum. nih.gov
Quinine-piperidine adductsAntimicrobial, CytotoxicNovel conjugates created via a chloroacetate linker for bioactivity screening. mdpi.com
Multi-targeted piperidine derivativesAnti-Alzheimer's (AChE/BuChE inhibition)Analogs showed potent inhibition with IC50 values in the low-nanomolar range. ajchem-a.com
3-Alkyl-3-arylpiperidinesNeurokinin-3 Antagonist (e.g., Osanetant)Development of catalytic asymmetric methods to construct the chiral quaternary carbon center. researchgate.net
Hydrazone-tethered piperidine derivativesAntimicrobial, LarvicidalSynthesized 2-hydroxypiperidine derivatives showed sensitivity against E. coli and larvicidal activity. symbiosisonlinepublishing.com

Advanced Materials Science Applications

Beyond pharmaceuticals, piperidine derivatives are finding new applications in the field of advanced materials science. Their unique structural and chemical properties are being leveraged to create functional polymers and bioactive materials for a variety of applications, from biomedical devices to energy technologies.

One significant area of research is the development of bioactive polymeric films. For instance, 3-oxo-3-(piperidin-1-yl)propanenitrile has been synthesized and incorporated into sodium alginate/poly(vinyl alcohol) films. nih.gov These films exhibit promising antimicrobial activities and have the potential for use in applications requiring the controlled release of therapeutic molecules. nih.gov The incorporation of the piperidine-based compound was found to enhance the thermal stability and affect the crystallinity of the polymer network. nih.gov Similarly, piperazine, which is chemically similar to piperidine, has been used to create biocompatible polymers with antimicrobial properties by targeting the cytoplasmic membrane of bacteria. rsc.org

Material TypePiperidine ComponentApplicationKey FindingReference
Bioactive Polymeric Film3-Oxo-3-(piperidin-1-yl)propanenitrileAntimicrobial surfaces, controlled drug releaseThe films showed promising antimicrobial activity and good mechanical properties. nih.gov
Antimicrobial PolymerPiperazine (similar to piperidine)Biomedical materialsPolymers synthesized via a green route exhibited significant activity against E. coli and S. aureus. rsc.org
Anion Exchange Membrane (AEM)Poly(arylene piperidine) (PAP)High-Temperature Proton Exchange Membrane Fuel Cells (HT-PEMs)Piperidine-containing polymers show potential for improved stability in fuel cell applications. acs.org

Q & A

Basic: What are the common synthetic routes for Methyl 3-oxopiperidine-1-carboxylate, and what key reaction conditions must be controlled?

This compound is typically synthesized via multi-step reactions involving piperidine ring functionalization. Common methods include:

  • Esterification : Reacting 3-oxopiperidine-1-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) .
  • Protection/Deprotection : Using tert-butyl or benzyl groups to protect reactive sites during synthesis, followed by deprotection under controlled conditions (e.g., hydrogenolysis for benzyl groups) .
    Key conditions : Temperature (e.g., 0–25°C for sensitive intermediates), solvent polarity (e.g., dichloromethane for acylation), and pH control during acidic/basic workup to prevent ester hydrolysis .

Advanced: How can conformational analysis of the piperidine ring in this compound be performed using puckering coordinates?

The Cremer-Pople puckering parameterization defines ring non-planarity via amplitude (𝑞) and phase (𝜃) angles, calculated from atomic coordinates . For this compound:

Crystallographic data : Obtain X-ray/NMR-derived coordinates.

Software tools : Use Mercury CSD to visualize ring puckering and compute parameters .

Analysis : Compare 𝑞 values (e.g., 0.5–0.7 Å for chair-like conformers) and 𝜃 angles to map pseudorotational pathways. This method resolves steric strain from substituents, such as the methyl ester group .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are indicative of its structure?

  • NMR :
    • ¹H NMR : Doublets for axial/equatorial protons (δ 3.0–4.0 ppm) indicate ring puckering. A singlet at δ 3.6–3.8 ppm confirms the methyl ester .
    • ¹³C NMR : Carbonyl (C=O) at δ 170–175 ppm; ketone (C=O) at δ 205–210 ppm .
  • IR : Strong stretches at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .
  • Mass spectrometry : Molecular ion peak at m/z 171.19 (M⁺) with fragmentation patterns reflecting ester and piperidine cleavage .

Advanced: What challenges arise in refining crystallographic data for this compound derivatives, and how can SHELX software address these?

Challenges include:

  • Disorder in the piperidine ring : Common due to puckering flexibility.
  • Twinned crystals : Requires careful data integration.
    Solutions with SHELX :
  • Use SHELXD for dual-space structure solution to resolve disorder.
  • Apply SHELXL refinement with restraints (e.g., DFIX for bond lengths) and TWIN commands for twinning .
  • Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

Basic: What are the primary applications of this compound in organic synthesis and enzyme studies?

  • Organic synthesis : Serves as a scaffold for pharmaceuticals (e.g., kinase inhibitors) via functionalization at the 3-carboxylate or 4-oxo positions .
  • Enzyme studies : Acts as a substrate for oxidoreductases (e.g., ketoreductases) to study stereoselective reduction pathways .

Advanced: How do substituent variations at the 1-position of the piperidine ring influence the reactivity and biological activity of 3-oxopiperidine carboxylate derivatives?

  • Steric effects : Bulky groups (e.g., tert-butyl) hinder nucleophilic attack at the ester, reducing hydrolysis rates .
  • Electronic effects : Electron-withdrawing groups (e.g., benzyl) increase electrophilicity of the ketone, enhancing reactivity in Michael additions .
  • Biological activity : Methyl substitution (vs. benzyl) improves membrane permeability, critical for CNS-targeting drugs .

Basic: What safety precautions are methodologically critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • PPE : Nitrile gloves and goggles to prevent skin/eye contact; lab coats to avoid contamination .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational tools like Mercury CSD aid in the analysis of crystal packing and intermolecular interactions in this compound complexes?

  • Crystal packing : Use Mercury’s Packing Similarity module to compare lattice parameters (e.g., H-bond networks) across derivatives .
  • Intermolecular interactions : Generate Hirshfeld surfaces to map π-π stacking (aromatic substituents) or hydrogen bonds (e.g., ester C=O∙∙∙H-N) .
  • Void analysis : Identify solvent-accessible regions (>1.2 ų) to predict co-crystallization potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.